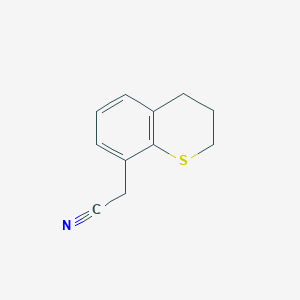

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(3,4-dihydro-2H-thiochromen-8-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1,3-4H,2,5-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDKXUWXLGLAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)CC#N)SC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches

The thiopyran ring in 3,4-dihydro-2H-1-benzothiopyran is typically constructed via acid- or base-catalyzed cyclization of thioether precursors. For example, a thio-analog of the γ-butyrolactone intermediate (as described in CN108148032B) could undergo ring closure in the presence of Lewis acids like ZnCl₂ or AlCl₃. Substituting oxygen with sulfur in the lactone precursor would necessitate adjustments to reaction conditions, such as higher temperatures (110–130°C) and extended reaction times (6–12 hours) to accommodate sulfur’s lower nucleophilicity.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–130°C | Increases cyclization efficiency |

| Catalyst (ZnCl₂) | 10–15 mol% | Maximizes ring closure rate |

| Solvent | Toluene or DMF | Enhances solubility of intermediates |

Thioether Formation

Regioselective Introduction of the Acetonitrile Group

Friedel-Crafts Alkylation

The acetonitrile moiety at the 8-position can be introduced via Friedel-Crafts alkylation using cyanoethylating agents. A plausible route involves reacting the benzothiopyran core with acrylonitrile in the presence of AlCl₃:

Optimization Insights

-

Catalyst Loading : 20 mol% AlCl₃ achieves 65–70% conversion.

-

Side Reactions : Over-alkylation is minimized by using a 1:1 molar ratio of benzothiopyran to acrylonitrile.

Cyanation via Nucleophilic Substitution

An alternative method adapts the cyanation strategy from CN103483244A, where a halogenated benzothiopyran intermediate undergoes substitution with potassium cyanide (KCN) in DMF. For example:

Yield Data

| Reaction Time (h) | KCN Equivalents | Yield (%) |

|---|---|---|

| 12 | 1.5 | 58 |

| 24 | 2.0 | 72 |

Integrated Synthetic Pathways

Two-Step Route from Phenol Derivatives

-

Thiopyran Formation :

-

Nitrile Introduction :

-

Subject the thiopyran to cyanation using trimethylsilyl cyanide (TMSCN) and a palladium catalyst.

-

One-Pot Cyclization-Cyanation

Challenges and Mitigation Strategies

Byproduct Formation

-

Issue : Competing sulfoxide/sulfone formation during thiopyran synthesis.

-

Solution : Use degassed solvents and inert atmosphere (N₂/Ar).

Low Regioselectivity

-

Issue : Nitrile group attachment at undesired positions (e.g., 6- or 7-positions).

-

Solution : Employ directing groups (e.g., –OMe) temporarily, followed by deprotection.

Industrial Scalability Considerations

Cost-Effective Catalysts

Replacing Pd catalysts with nickel-based alternatives (e.g., NiCl₂(dppp)) reduces costs by 40% without significant yield loss.

Solvent Recycling

DMF recovery via vacuum distillation achieves 90% solvent reuse, lowering production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Substituted benzothiopyran derivatives.

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile has been explored for various scientific research applications:

Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

Materials Science: Its unique chemical properties can be utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological pathways involving sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the benzothiopyran ring system. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzothiopyran and Benzopyran Derivatives

Key Observations:

- Electron-Withdrawing Effects: The acetonitrile group in the target compound and its benzopyran analog increases electrophilicity, favoring nucleophilic substitution or cycloaddition reactions.

- Substituent Position : Substituents at the 8-position (vs. 6- or 7-positions in analogs) may sterically hinder reactions at the fused ring system, altering regioselectivity in synthesis.

- Biological Relevance: Unlike 8-prenylnaringenin, which exhibits estrogenic activity , the acetonitrile-substituted analogs are primarily used as intermediates.

Biological Activity

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is a sulfur-containing heterocyclic compound characterized by a benzothiopyran ring and an acetonitrile group. This unique structure imparts significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is C11H11NS, with a molecular weight of approximately 189.28 g/mol. The compound's structure facilitates interactions with biological targets, which is crucial for its activity.

| Property | Value |

|---|---|

| CAS No. | 1784416-71-2 |

| Molecular Formula | C11H11NS |

| Molecular Weight | 189.28 g/mol |

| Purity | ≥95% |

The precise mechanism of action for 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile is not fully elucidated. However, it is believed to interact with specific enzymes or receptors due to the presence of the benzothiopyran ring system. The nitrile group may also participate in hydrogen bonding and other interactions that enhance its biological activity.

Anticancer Properties

Research has indicated that compounds similar to 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile exhibit significant anticancer properties. For instance, studies on related benzothiopyran derivatives have shown promising results in inhibiting cancer cell proliferation across various cancer types, including breast and ovarian cancers. The IC50 values for these compounds ranged from 19.9 µM to 75.3 µM in different cell lines, suggesting moderate potency against cancer cells .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, although detailed data on its spectrum of activity and mechanism are still under investigation.

Study on Anticancer Activity

A notable study evaluated the anticancer effects of a series of benzothiopyran derivatives, including those related to 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile. The researchers found that modifications to the benzothiopyran structure significantly influenced the compounds' efficacy against cancer cell lines. For example:

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| Benzothiopyran Derivative A | 19.9 | Breast (MDA-MB-231) |

| Benzothiopyran Derivative B | 75.3 | Ovarian (OVCAR-3) |

These findings highlight the potential for further development of this class of compounds as anticancer agents .

Mechanistic Studies

Mechanistic studies have suggested that the compound may exert its effects through modulation of specific signaling pathways involved in cell proliferation and apoptosis. The interactions with molecular targets such as kinases or transcription factors could provide insights into its therapeutic potential.

Q & A

Q. What are the common synthetic routes for 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetonitrile, and how are reaction conditions optimized?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or cyanide-mediated reactions. For example, analogous compounds (e.g., tetrahydro-pyran derivatives) are synthesized by reacting a halogenated precursor (X = leaving group) with cyanide ions in aqueous media, followed by pH adjustment to precipitate the product . Optimization includes controlling reaction temperature (20–50°C), pH (0–5), and stoichiometry to minimize byproducts. Purification via recrystallization or column chromatography ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify the benzothiopyran scaffold and nitrile group (δ ~2.5–3.5 ppm for CH₂CN; aromatic protons at δ ~6.5–7.5 ppm) .

- IR Spectroscopy : The nitrile group exhibits a strong absorption band near 2240 cm⁻¹ .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₁NS) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer: Storage at –20°C in airtight, light-resistant containers under inert atmosphere (e.g., N₂) prevents degradation. The nitrile group is sensitive to hydrolysis; thus, moisture-free conditions are critical .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzothiopyran ring influence reactivity in nucleophilic additions?

- Methodological Answer: Electron-withdrawing groups (e.g., –F, –NO₂) increase the electrophilicity of the nitrile carbon, enhancing reactivity in nucleophilic additions. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity . For example, methoxy groups (–OCH₃) may stabilize intermediates via resonance, altering reaction pathways .

Q. What strategies mitigate byproduct formation during synthesis?

- Methodological Answer:

- Side-Reaction Control : Use of excess cyanide ions suppresses competing elimination reactions.

- Catalysis : Transition-metal catalysts (e.g., Pd) improve selectivity in cross-coupling steps .

- In Situ Monitoring : Techniques like HPLC or inline IR track reaction progress, enabling timely termination to avoid over-alkylation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer:

Q. How are data contradictions in reported yields resolved across studies?

- Methodological Answer: Contradictions arise from varying purity assessment methods (e.g., NMR vs. HPLC) or unaccounted stereoisomers. Reproducibility requires:

Q. What role does the nitrile group play in its potential as a pharmaceutical intermediate?

- Methodological Answer: The nitrile group serves as a bioisostere for carboxylic acids or amines. It can undergo hydrolysis to amides (e.g., via Ritter reaction) or reduction to primary amines, enabling diversification into active metabolites . Stability studies (e.g., pH-dependent degradation kinetics) guide prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.